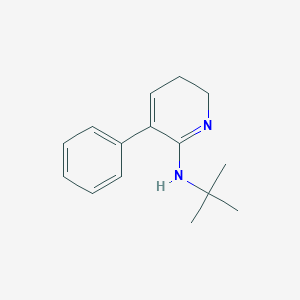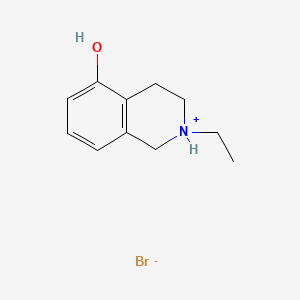
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide typically involves multicomponent reactions. One common method is the C(1)-functionalization of tetrahydroisoquinolines, which can be achieved through various multicomponent reactions . These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, where the C(sp3)–H bond of tetrahydroisoquinoline is directly coupled with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green and sustainable chemistry are often applied, utilizing efficient and recyclable catalysts in multicomponent reactions to improve atom economy, selectivity, and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the C(1) position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles in the presence of transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of C(1)-substituted tetrahydroisoquinolines .
Applications De Recherche Scientifique
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating various biological pathways, including those involved in neuroprotection and antimicrobial activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Azapodophyllotoxin: A derivative with significant biological activity.
Uniqueness
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
4512-82-7 |
|---|---|
Formule moléculaire |
C11H16BrNO |
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
2-ethyl-1,2,3,4-tetrahydroisoquinolin-2-ium-5-ol;bromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h3-5,13H,2,6-8H2,1H3;1H |
Clé InChI |
HHXJQWUXHSIFMY-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]1CCC2=C(C1)C=CC=C2O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
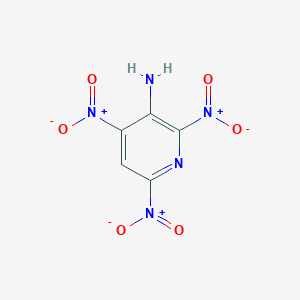
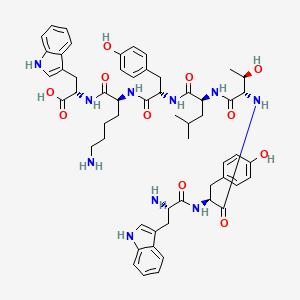
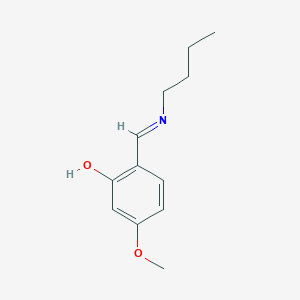
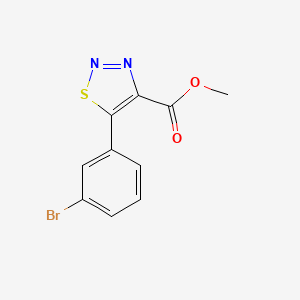
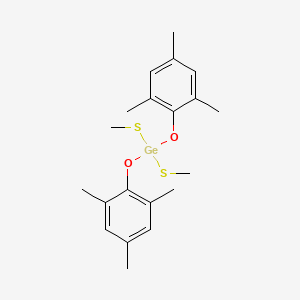
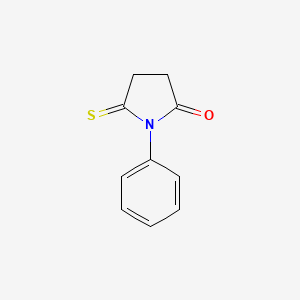
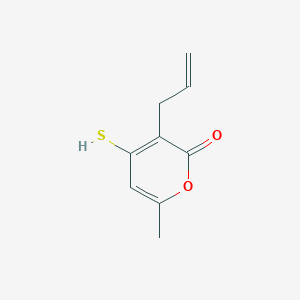
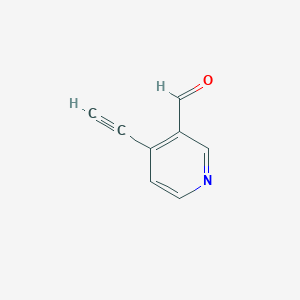
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
